PFM01

Overview

Description

PFM01 is a cell-permeable N-alkylated Mirin derivative that acts as a selective inhibitor of MRE11 endonuclease activity. This compound is known for its ability to regulate double-strand break repair by nonhomologous end-joining versus homologous recombination .

Mechanism of Action

Target of Action

PFM01 primarily targets the MRE11 endonuclease . MRE11 is a crucial component of the MRN complex, which plays a significant role in the detection and repair of DNA double-strand breaks (DSBs).

Mode of Action

This compound acts as an inhibitor of the MRE11 endonuclease . It prevents the resection of double-stranded breaks (DSBs), a process that is essential for the repair of these breaks . By inhibiting MRE11, this compound can regulate the balance between two major DSB repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). Specifically, this compound enhances NHEJ and reduces HR .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA double-strand break repair pathway . By inhibiting MRE11, this compound prevents DSB resection, thereby favoring the NHEJ pathway over the HR pathway for DSB repair .

Pharmacokinetics

It is known that this compound is soluble in dmso and ethanol , which could potentially influence its bioavailability.

Result of Action

The inhibition of MRE11 by this compound leads to a shift in the balance of DSB repair towards NHEJ and away from HR . This could potentially influence the survival and proliferation of cells, particularly in the context of cancer, where the regulation of DSB repair pathways can impact the sensitivity of cancer cells to DNA-damaging therapies.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents could affect its distribution and bioavailability . Additionally, the cellular context, including the presence of other proteins and the state of the DNA repair machinery, could also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

PFM01 plays a crucial role in biochemical reactions, particularly in the context of DNA repair. It interacts with the Mre11 protein, a key player in the repair of double-strand breaks in DNA . This compound inhibits the endonuclease activity of Mre11, thereby influencing the process of DNA repair .

Cellular Effects

In cellular processes, this compound has been observed to influence DNA repair mechanisms. It reduces homologous recombination-mediated DNA repair and enhances DNA repair mediated by non-homologous end-joining in certain cell types . The impact of this compound on these cellular processes underscores its potential significance in understanding and potentially manipulating DNA repair mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Mre11 protein. By inhibiting the endonuclease activity of Mre11, this compound can regulate the balance between different DNA repair mechanisms, specifically homologous recombination and non-homologous end-joining .

Preparation Methods

PFM01 is synthesized through a series of chemical reactions involving the N-alkylation of Mirin. The synthetic route typically involves the use of various reagents and solvents under controlled conditions to achieve the desired product. Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis involves the following steps:

N-alkylation of Mirin: This step involves the reaction of Mirin with an alkylating agent in the presence of a base.

Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Characterization: The final product is characterized using techniques like NMR, LCMS, and HPLC to confirm its structure and purity

Chemical Reactions Analysis

PFM01 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as DMSO and ethanol. .

Scientific Research Applications

PFM01 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the mechanisms of double-strand break repair and the role of MRE11 endonuclease in this process.

Biology: The compound is used to investigate the cellular responses to DNA damage and the pathways involved in DNA repair.

Medicine: this compound has potential therapeutic applications in cancer treatment, as it can modulate DNA repair pathways and enhance the efficacy of DNA-damaging agents.

Industry: This compound is used in the development of new drugs and therapeutic agents targeting DNA repair mechanisms

Comparison with Similar Compounds

PFM01 is unique compared to other similar compounds due to its selective inhibition of MRE11 endonuclease activity. Similar compounds include:

Mirin: An inhibitor of both endonuclease and exonuclease activities of MRE11.

PFM39: Another N-alkylated Mirin derivative with similar inhibitory properties. This compound stands out due to its selective inhibition of endonuclease activity, making it a valuable tool for studying DNA repair mechanisms

Properties

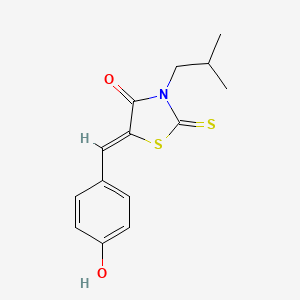

IUPAC Name |

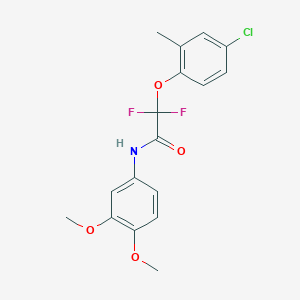

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPURHDUTZUYAFI-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3036954.png)

![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)

![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)

![2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036967.png)

![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)

![2-({2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3036973.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)